molecular formula C10H16O4 B196137 d-Camphoric acid CAS No. 124-83-4

d-Camphoric acid

Cat. No. B196137
CAS RN: 124-83-4
M. Wt: 200.23 g/mol
InChI Key: LSPHULWDVZXLIL-LDWIPMOCSA-N
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Description

D-Camphoric acid, also known as (+)-Camphoric acid or (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a dicarboxylic acid . It is a white crystallizable substance obtained from the oxidation of camphor .


Synthesis Analysis

D-Camphoric acid is generally prepared by the oxidation of terpene (+)-camphor . Several d-(+)-camphoric acid imides, not previously described in the literature, were synthesized with good yields . The synthesis of previously known imides was improved . The cytotoxicity and antiviral activity of all synthesized imides were studied .


Molecular Structure Analysis

The molecular formula of d-Camphoric acid is C10H16O4 . It has a molecular weight of 200.23 g/mol . The InChIKey of d-Camphoric acid is LSPHULWDVZXLIL-LDWIPMOCSA-N .


Chemical Reactions Analysis

D-Camphoric acid has been used in the synthesis of a large family of homochiral metal isocamphorates . It has also been used in the synthesis of nitrogen-containing heterocyclic derivatives .


Physical And Chemical Properties Analysis

D-Camphoric acid is a white crystalline substance . It is slightly soluble in cold water, soluble in hot water, ethanol, and ether, and insoluble in chloroform .

Scientific Research Applications

  • Synthesis of Novel Chiral Camphorsulfonamide Ligands : D-Camphoric acid is used as a starting material for synthesizing novel chiral camphorsulfonamide ligands, which are important in the field of medicine and chemical industries (Luo Yi-ming, 2013).

  • Pharmacology, Pharmacokinetics, and Toxicity : This substance's pharmacology, pharmacokinetics, and toxicity are analyzed, highlighting its benefits and risks in medicinal applications (P. Zuccarini, 2010).

  • Activation of Transient Receptor Potential Vanilloid Subtype 1 Channel : D-Camphoric acid activates the TRPV1 channel, which is significant for understanding its analgesic effects and molecular mechanisms (Haoxing Xu, N. Blair, D. Clapham, 2005).

  • Inhibition of Nicotinic Acetylcholine Receptors : D-Camphoric acid inhibits catecholamine secretion by blocking nicotinic acetylcholine receptors, which is relevant in neurological and pharmacological research (T. Park, H. K. Seo, B. Kang, K. T. Kim, 2001).

  • Resolution of Sibutramine and Intermediate : It is used in the resolution of sibutramine, demonstrating its utility in pharmaceutical synthesis (Wang Zhao-yang, 2008).

  • Synthesis of Carboxylated Camphorquinone for Biomedical Applications : This research highlights the synthesis and application of a camphorquinone derivative in the field of biomedical applications, particularly in the preparation of hydrogels (Elbadawy A. Kamoun, A. Winkel, M. Eisenburger, H. Menzel, 2016).

  • Fumigant and Fragrant Wood : Historically, D-Camphoric acid and its products like camphor oil have been used as fumigants and in perfumes, showcasing its diverse applications over the centuries (Weiyang Chen, I. Vermaak, A. Viljoen, 2013).

  • Apoptotic Cell Death Induction : This study reveals that camphor induces apoptotic cell death in S. pombe, a model organism in toxicology, providing insights into its cytotoxic effects (H. H. Ağuş, Cansin Ogeday Sengoz, Sedanur Yilmaz, 2019).

  • Camphor Derivatives in Medicinal Chemistry : A comprehensive review of camphor derivatives, highlighting their applications in medicinal chemistry for various biological activities (Bendi Anjaneyulu, Sangeeta, N. Saini, 2021).

  • Use in Food Flavorings : This study advises on the implications for human health of d-camphor in food flavorings, indicating its application in the food industry (F. Aguilar, H. Autrup, S. Barlow, L. Castle, R. Crebelli, W. Dekant, K. Engel, N. Gontard, D. Gott, S. Grilli, J. Larsen, C. Leclercq, J. Leblanc, X. Malcata, W. Mennes, M. Milana, I. Pratt, I. Rietjens, P. Tobback, F. Toldrá, 2008).

Future Directions

D-Camphoric acid has potential applications in the field of chiral recognition . Its trans-isomer, l-isocamphoric acid, has remained unknown in the entire field of solid-state materials, and its rich yet totally untapped synthetic and structural chemistry has now been investigated through the synthesis of a large family of homochiral metal isocamphorates . This could potentially open up new avenues for the construction of homochiral crystalline porous materials .

properties

IUPAC Name

(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
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InChI

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t6-,10+/m1/s1
Source PubChem
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InChI Key

LSPHULWDVZXLIL-LDWIPMOCSA-N
Source PubChem
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Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)O)C
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Isomeric SMILES

C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID301021163, DTXSID60883316
Record name DL-Camphoric acid
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Record name (1R,3S)-(+)-Camphoric acid
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Molecular Weight

200.23 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name d-Camphoric acid
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Vapor Pressure

0.0000151 [mmHg]
Record name d-Camphoric acid
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Product Name

d-Camphoric acid

CAS RN

5394-83-2, 124-83-4
Record name Camphoric acid
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Record name CAMPHORIC ACID
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Synthesis routes and methods I

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 150 mg of dimethyl fumarate and 225 mg of (+)-camphoric acid were dissolved in 3 ml of ethyl acetate with stirring and gentle heating. The clear solution was cooled to room temperature, and 9 ml of heptane were added. The unstirred solution was allowed to stand for 24 hours. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated by vacuum filtration, and dried to yield the dimethyl fumarate: (+)-camphoric acid (1:16, by NMR) cocrystal form 1 (112 mg).
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Synthesis routes and methods II

Procedure details

Cocrystals of dimethyl fumarate and (+)-camphoric acid were prepared as follows. 36 mg of dimethyl fumarate and 200 mg of (+)-camphoric acid were combined in an agate jar with a 4 ml capacity. One drop of 1:3 (v:v) ethyl acetate:heptane was added along with two agate grinding balls. The mixture was milled for 60 minutes at full power on a Retch mm2 mixer mill. The starting concentrations of dimethyl fumarate and (+)-camphoric acid were chosen such that the thermodynamically stable solid phase at equilibrium is the cocrystal of dimethyl fumarate and (+)-camphoric acid. The crystalline material that formed was isolated to yield the dimethyl fumarate: (+)-camphoric acid (1:4, by NMR) cocrystal. The measured melting points were 103±1° C. for dimethyl fumarate, 185±2° C. for (+)-camphoric acid, and 88±2° C. for the cocrystal.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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